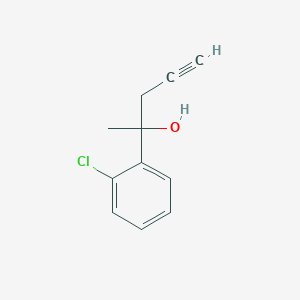
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate is an organoruthenium compound. It is widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and carbon-carbon or carbon-heteroatom bond-forming reactions .
Preparation Methods
The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate involves the reaction of pentamethylcyclopentadienylruthenium chloride with acetonitrile in the presence of hexafluorophosphoric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation and degradation of the product. The resulting compound is then purified through recrystallization .
Chemical Reactions Analysis
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne.
Cyclotrimerization: This reaction involves the formation of a six-membered ring from three alkyne molecules.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate involves the coordination of the ruthenium center with the reactant molecules. This coordination activates the reactants, facilitating the desired chemical transformation. The compound’s catalytic activity is attributed to the unique electronic and steric properties of the pentamethylcyclopentadienyl and acetonitrile ligands, which stabilize the reactive intermediates and transition states .
Comparison with Similar Compounds
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate can be compared with other similar compounds, such as:
Tris(acetonitrile)cyclopentadienylruthenium(ii)hexafluorophosphate: This compound has a similar structure but lacks the pentamethyl groups on the cyclopentadienyl ring.
Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(ii)hexafluorophosphate: This compound has a similar structure but with a different oxidation state of ruthenium.
The uniqueness of this compound lies in its ability to stabilize reactive intermediates and transition states, making it a highly effective catalyst for various chemical reactions .
Properties
Molecular Formula |
C16H24F6N3PRu- |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
acetonitrile;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
InChI |
InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-7-6-10(4,5)9(3)8(7)2;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q-1;;;;-1;+1 |
InChI Key |
AXRHZTMSCBROMS-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


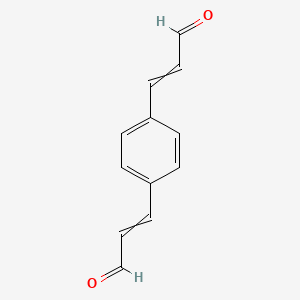
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)
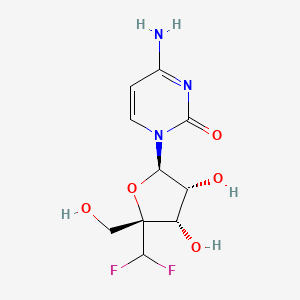

![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)
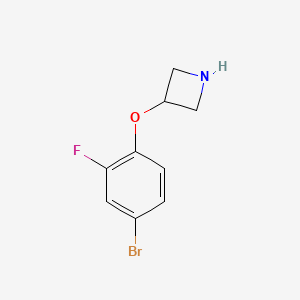

![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
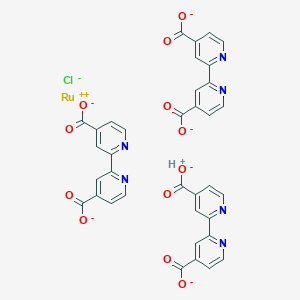
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
